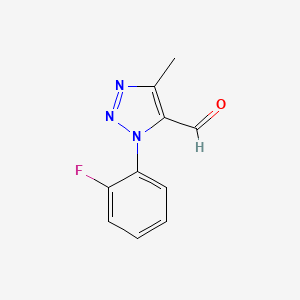![molecular formula C9H9BrN2O B8341094 3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B8341094.png)
3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyrrole with an ethyl-substituted pyridine under cyclization conditions. The reaction is often catalyzed by bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-b]pyridines, while oxidation and reduction can modify the functional groups present on the compound .
科学的研究の応用
3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting kinase enzymes.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular interactions depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 3-bromo-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
- 3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one
Uniqueness
3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of both bromine and ethyl groups. This combination of substituents can influence its reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
3-bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C9H9BrN2O/c1-2-12-5-6-3-7(10)4-11-8(6)9(12)13/h3-4H,2,5H2,1H3 |
InChIキー |
WPFPYNSAODHTCN-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2=C(C1=O)N=CC(=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium, [(1Z)-2-ethoxyethenyl]-](/img/structure/B8341022.png)




![N-[(2-chloro-4-formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B8341062.png)

![Ethyl 7-(4-methoxybenzyl)-1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B8341073.png)


![2-[3-(3-Fluoro-benzyloxy)-phenyl]-ethylamine](/img/structure/B8341107.png)


